(4-(2H-1,2,3-三唑-2-基)哌啶-1-基)(苯并呋喃-2-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

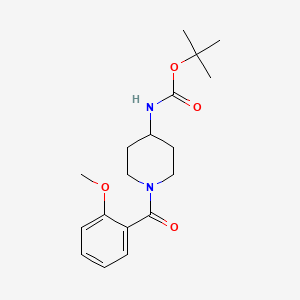

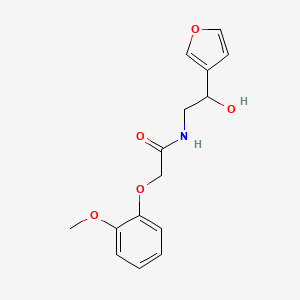

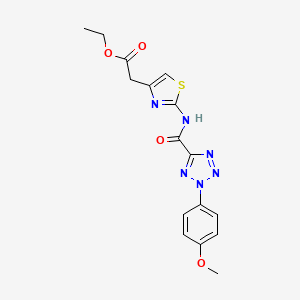

The compound (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(benzofuran-2-yl)methanone is a chemical entity that appears to be a derivative of benzofuran and piperidine, featuring a triazole moiety. This structure suggests potential biological activity, possibly in the realm of antiproliferative effects or as a modulator of multidrug resistance in cancer cells, as indicated by the related activities of similar compounds.

Synthesis Analysis

While the exact synthesis of (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(benzofuran-2-yl)methanone is not detailed in the provided papers, we can infer from related work that its synthesis might involve the condensation of a piperidine derivative with a benzofuran moiety, potentially using microwave irradiation to enhance the reaction efficiency. For instance, benzofuran-2-yl methanone derivatives have been synthesized by reacting benzofuran-2-carbohydrazides with chalcone derivatives under microwave irradiation, which is a method known for its short reaction times and high yields .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized by spectroscopic techniques and X-ray crystallography. For example, a piperidine derivative with a chlorobenzene sulfonyl group was found to crystallize in the monoclinic space group with a chair conformation of the piperidine ring and a distorted tetrahedral geometry around the sulfur atom . This suggests that the molecular structure of (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(benzofuran-2-yl)methanone could also be elucidated using similar techniques, providing insights into its conformation and stereochemistry.

Chemical Reactions Analysis

The chemical reactivity of the compound is not directly reported, but by analogy, we can predict that the presence of the triazole and benzofuran rings could be reactive sites for further chemical modifications. The triazole ring, in particular, is known for its participation in click chemistry reactions, which could be utilized for tagging or conjugation with other molecules for biological studies.

Physical and Chemical Properties Analysis

Relevant Case Studies

Although no specific case studies are mentioned in the provided papers, the antiproliferative activity and the ability to reverse multidrug resistance in cancer cells have been studied for related benzofuran-2-yl methanone derivatives. Some of these compounds have shown promising results in vitro against human cancer cell lines and in reversing multidrug resistance in genetically modified mouse lymphoma cells . These findings suggest that (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(benzofuran-2-yl)methanone could potentially be explored in similar biological contexts.

科学研究应用

合成方法和结构表征

已广泛探索与(4-(2H-1,2,3-三唑-2-基)哌啶-1-基)(苯并呋喃-2-基)甲酮相关的化合物的合成方法和结构表征,突出它们在各种应用中的潜力。一项关键研究展示了一种选择性CB2受体激动剂的合成方法,展示了一个涉及钯催化串联分子内Heck/Suzuki交叉偶联反应的过程(Z. Luo & M. Naguib, 2012)。另一项研究侧重于合成和结构探索,包括一种新型生物活性杂环的Hirshfeld表面分析,强调了其抗增殖活性的潜力(S. Benaka Prasad et al., 2018)。

抗菌活性

开发具有抗菌性能的新化合物是一个重要的研究领域。研究表明,某些衍生物对细菌和真菌菌株表现出可变和适度的活性,表明了其在治疗应用中的潜力(N. Patel, S. N. Agravat, & Faiyazalam M. Shaikh, 2011)。

催化和计算化学研究

催化过程和计算化学研究对于理解新化合物的相互作用和效率至关重要。对三唑衍生物作为酸性介质中轻钢的缓蚀剂的研究为我们提供了有关它们吸附机制和抑制效率的见解,这可以应用于材料科学和工程(Qisheng Ma et al., 2017)。另一项研究提出了一种基于三(三唑基)甲醇-Cu(I)结构的高活性催化剂,展示了它在有机合成中的实用性(Salih Ozcubukcu et al., 2009)。

分子对接和药物设计

分子对接和药物设计对于开发新的治疗药物至关重要。一些含有1,2,4-三唑基的苯并呋喃衍生物的合成和分子对接研究作为有效的抗菌和抗真菌剂,展示了结构分子生物学在识别潜在药物候选物中的重要性(Sharanappa Veerapur Bharathi et al., 2023)。

作用机制

The compounds showed significant antibacterial activity and moderate antifungal activity . The data were further compared with structure-based investigations using docking studies with the crystal structure of oxidoreductase (1XDQ) protein organism: Escherichia coli for antibacterial activity and oxidoreductase (3QLS) protein, organism: Candida albicans for antifungal activity .

属性

IUPAC Name |

1-benzofuran-2-yl-[4-(triazol-2-yl)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2/c21-16(15-11-12-3-1-2-4-14(12)22-15)19-9-5-13(6-10-19)20-17-7-8-18-20/h1-4,7-8,11,13H,5-6,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFBYYIXXCKVIPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2N=CC=N2)C(=O)C3=CC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(benzofuran-2-yl)methanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2',2'-Difluoro-3'-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] hydrochloride](/img/structure/B2517353.png)

![N-(2-chlorobenzyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2517359.png)

![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3-nitrobenzoate](/img/structure/B2517364.png)

![N-((tetrahydrofuran-2-yl)methyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2517366.png)

![1-butyl-4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2517372.png)